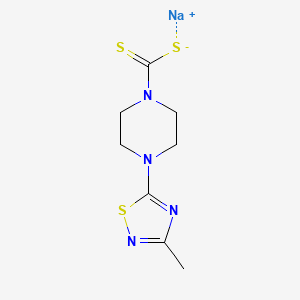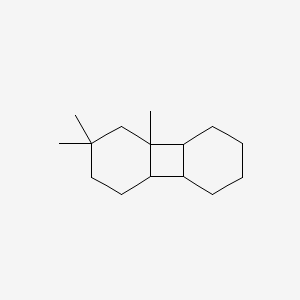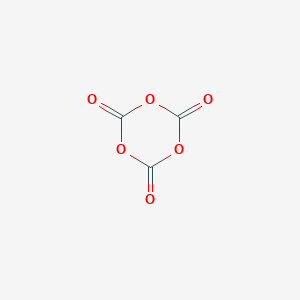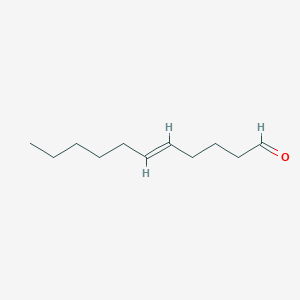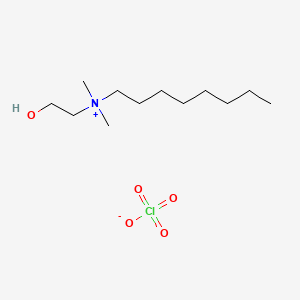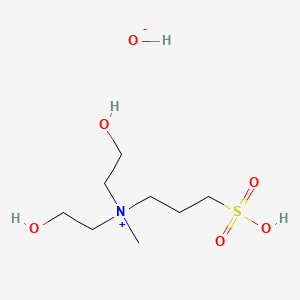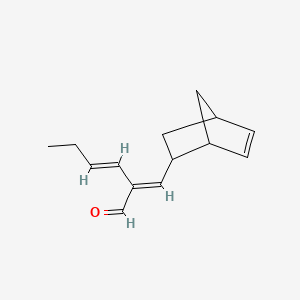
Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is an organic compound belonging to the class of esters. It is characterized by a cyclohexane ring substituted with a tert-butyl group at the 4-position and an ester functional group derived from butanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-(1,1-dimethylethyl)cyclohexanecarboxylic acid with butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride followed by reduction and subsequent esterification with butanol.
Industrial Production Methods: In industrial settings, the compound is typically produced using continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Substitution reactions at the cyclohexane ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol, cyclohexane
Substitution: Various substituted cyclohexanes
Applications De Recherche Scientifique
Chemistry: Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is used as a synthetic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is explored for its use in drug delivery systems and as a precursor for active pharmaceutical ingredients. Industry: The compound finds applications in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For instance, in drug delivery, it may interact with biological membranes and facilitate the transport of active compounds. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Butyl 4-ethylcyclohexanecarboxylate
Butyl 4-methylcyclohexanecarboxylate
Butyl 4-(1-methylethyl)cyclohexanecarboxylate
Uniqueness: Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is distinguished by the presence of the tert-butyl group, which imparts greater steric hindrance and stability compared to its analogs with smaller alkyl groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique chemical structure and versatile reactivity make it a valuable compound in research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
84731-69-1 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
butyl 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H28O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
JAJKHHAYOBZFSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CCC(CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
